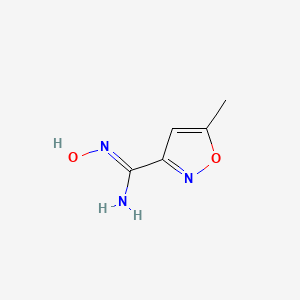

N'-Hydroxy-5-methylisoxazole-3-carboximidamide

Description

N'-Hydroxy-5-methylisoxazole-3-carboximidamide (CAS: 90585-88-9) is an isoxazole derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . The compound features a hydroxyl-substituted amidine group attached to the 3-position of a 5-methylisoxazole ring. While its exact applications remain unspecified in available literature, structural analogs of isoxazole derivatives are frequently studied for their roles in medicinal chemistry and heterocyclic synthesis . Notably, critical physicochemical properties such as melting point, solubility, and stability data are absent in current records , highlighting gaps in existing research.

Properties

IUPAC Name |

N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(6)7-9/h2,9H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWRKYFOQTWFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651699 | |

| Record name | 1-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-1-nitrosomethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90585-88-9 | |

| Record name | 1-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-1-nitrosomethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Continuous Process Using Diketene and Hydroxylamine

One patented method focuses on preparing 3-hydroxy-5-methylisoxazole, a key intermediate, by reacting diketene continuously with hydroxylamine to form acetoacetohydroxamic acid, which then cyclizes rapidly to the isoxazole ring system. The process is characterized by:

- Continuous feeding of diketene and hydroxylamine.

- Short retention time (≤1 minute) before acidification to promote rapid cyclization.

- Production of 3-hydroxy-5-methylisoxazole as a precursor for further functionalization.

This method emphasizes efficiency and scalability via continuous flow chemistry, minimizing intermediate isolation steps.

Multi-Step Pot Method Using Dimethyl Oxalate and Hydroxylammonium Salt

Another well-documented synthesis involves a pot process starting from dimethyl oxalate and acetone, catalyzed by sodium methoxide, followed by condensation and cyclization with hydroxylammonium salts to yield 5-methyl-isoxazole-3-carboxamide derivatives. Key features include:

- Claisen condensation of dimethyl oxalate with acetone in methanol solvent.

- Direct condensation-cyclization with hydroxylammonium salt without intermediate purification.

- Subsequent ammonification step using liquid ammonia or ammoniacal liquor to convert intermediates to the carboxamide.

- Reaction conditions vary from -5 to 120 °C, with optimal temperatures between -5 and 60 °C for condensation and 0 to 80 °C for cyclization.

- Molar ratios optimized for high yield: dimethyl oxalate : acetone : hydroxylammonium salt : sodium methoxide = 1 : (1–1.5) : (1–1.5) : (1–2).

- Solvents include polar alcohols (methanol, ethanol, propanol) or aprotic solvents like DMF or DMSO.

This method is advantageous due to low raw material cost, avoidance of intermediate isolation, and high product yield.

General Synthetic Route Summary

Detailed Reaction Conditions and Parameters

Research Findings and Observations

- The continuous process with diketene and hydroxylamine allows for rapid and efficient synthesis of the isoxazole core, which is crucial for downstream functionalization to N'-Hydroxy-5-methylisoxazole-3-carboximidamide.

- The pot method using dimethyl oxalate and hydroxylammonium salts avoids intermediate isolation, reducing cost and complexity while maintaining high yields.

- Solvent polarity and reaction temperature critically influence the condensation and cyclization steps, impacting purity and yield.

- The final introduction of the N'-hydroxy group is typically achieved by hydroxylation of the carboximidamide, although specific protocols are less documented and may require controlled oxidation or hydroxylamine derivatives.

- These methods provide a foundation for scalable and economical production suitable for research and potential industrial applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-5-methylisoxazole-3-carboximidamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, typically in anhydrous solvents.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines, often conducted in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N'-Hydroxy-5-methylisoxazole-3-carboximidamide has been investigated for its potential therapeutic applications, particularly as a pharmacological agent targeting various diseases.

Anticancer Activity

Research has indicated that derivatives of this compound can act as inhibitors in cancer cell lines. For instance, aminopyrazole amide derivatives synthesized from it have shown efficacy as Raf kinase inhibitors in melanoma cells .

Case Study: Raf Kinase Inhibition

In a study exploring the effects of aminopyrazole amide derivatives on melanoma cells, N'-Hydroxy-5-methylisoxazole-3-carboximidamide was utilized to synthesize compounds that inhibited the growth of these cells effectively. The results demonstrated a significant reduction in cell proliferation when treated with these derivatives, highlighting their potential as anticancer agents.

Neurological Applications

The compound has been studied for its effects on sodium channels, which are crucial in the treatment of neurological disorders.

Sodium Channel Modulation

N'-Hydroxy-5-methylisoxazole-3-carboximidamide has been identified as a potential modulator of TTX-sensitive sodium channels, which are implicated in various neurological conditions such as epilepsy and neuropathic pain .

Case Study: Sodium Channel Modulators

A patent describes the development of new sodium channel modulators based on isoxazole derivatives, including N'-Hydroxy-5-methylisoxazole-3-carboximidamide. These compounds demonstrated improved pharmacokinetic properties and reduced side effects compared to existing treatments for epilepsy and chronic pain .

Synthesis and Chemical Reactions

The compound serves as a versatile building block in organic synthesis.

Synthetic Applications

It can be employed in various chemical reactions, including:

- Click reactions for synthesizing complex organic molecules.

- Oligomeric alkyl carbodiimide esterification reactions .

Material Science

In material science, N'-Hydroxy-5-methylisoxazole-3-carboximidamide is being explored for its potential use in developing new materials with specific properties.

Functional Materials

Research indicates that compounds derived from N'-Hydroxy-5-methylisoxazole-3-carboximidamide can be used to create functional materials with applications in sensors and drug delivery systems due to their unique chemical properties .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Raf kinase inhibitors reduce melanoma cell proliferation |

| Neurology | Sodium channel modulators | Improved pharmacokinetics and reduced side effects in epilepsy |

| Organic Synthesis | Building block for complex organic reactions | Utilized in click reactions and esterification |

| Material Science | Development of functional materials | Potential use in sensors and drug delivery systems |

Mechanism of Action

The mechanism by which N'-Hydroxy-5-methylisoxazole-3-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological or chemical activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-Hydroxy-5-methylisoxazole-3-carboximidamide with structurally related compounds, focusing on molecular features, substituents, and available data.

Table 1: Structural and Molecular Comparison

*Similarity scores (0–1 scale) derived from structural alignment algorithms .

Key Observations:

Functional Group Variations :

- The target compound’s N'-hydroxyamidine group distinguishes it from analogs like 5-Methylisoxazole-3-carboxamide (carboxamide) and N,N,5-Trimethylisoxazole-3-carboxamide (methylated carboxamide) . This hydroxyl group may enhance hydrogen-bonding capacity, influencing solubility or receptor interactions.

- 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazol-4-carbonylchloride introduces a reactive acyl chloride group, enabling further synthetic derivatization .

Synthetic Utility: highlights derivatives like 9-(5-Amino-3-methylisoxazol-4-yl)-tetrahydroxanthenones (e.g., 11i–11m), which utilize 5-amino-3-methylisoxazole as a building block in multicomponent reactions . While these compounds are more complex, they demonstrate the versatility of the isoxazole core in constructing polycyclic systems.

Research Findings and Gaps

- Comparative Data Limitations :

Biological Activity

N'-Hydroxy-5-methylisoxazole-3-carboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on various research studies and findings.

- Chemical Formula : CHNO

- Molecular Weight : 141.13 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

Research indicates that N'-Hydroxy-5-methylisoxazole-3-carboximidamide exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, which can affect cell proliferation and immune responses .

- Modulation of Apoptotic Pathways : Studies suggest that this compound may influence apoptosis by targeting various signaling pathways, including MAPK and JNK pathways, which are critical in renal cell apoptosis .

Biological Activity Overview

The biological activities of N'-Hydroxy-5-methylisoxazole-3-carboximidamide can be categorized as follows:

Case Studies

-

Renal Protection :

- In a zebrafish model of acute kidney injury induced by gentamicin, treatment with N'-Hydroxy-5-methylisoxazole-3-carboximidamide resulted in a significant increase in survival rates compared to control groups. The compound appeared to reduce edema and inflammation markers, indicating its protective role against nephrotoxicity .

- Cancer Cell Lines :

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of N'-Hydroxy-5-methylisoxazole-3-carboximidamide:

- Cytotoxicity Assays : Utilizing MTT assays, researchers found that the compound showed IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxic activity .

- Inflammation Modulation : In vitro studies showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in renal cells exposed to inflammatory stimuli .

Q & A

Q. What are the critical safety precautions for handling N'-Hydroxy-5-methylisoxazole-3-carboximidamide in laboratory settings?

- Methodological Answer : Based on structurally related compounds (e.g., N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide), this compound likely poses acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335) . Recommended precautions include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid direct contact.

- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.

- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste .

- First Aid : Immediate rinsing of affected skin/eyes with water for 15+ minutes and medical consultation .

Q. How can the core functional groups of N'-Hydroxy-5-methylisoxazole-3-carboximidamide be identified and validated?

- Methodological Answer : The compound contains an isoxazole ring, carboximidamide, and hydroxyl groups. Key techniques for structural confirmation include:

Q. What are common synthetic routes for N'-Hydroxycarboximidamide derivatives?

- Methodological Answer : Synthesis typically involves:

- Hydroxylamine Reactions : Condensation of hydroxylamine with isoxazole-3-carbonitrile intermediates under basic conditions (e.g., NaOH/EtOH) .

- Protection-Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of N'-Hydroxy-5-methylisoxazole-3-carboximidamide?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature (25–80°C), solvent polarity (DMF vs. ethanol), and reaction time to identify optimal conditions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.

- In-line Analytics : Use HPLC or LC-MS to monitor reaction progress and detect intermediates .

Q. What analytical strategies are recommended when physicochemical data (e.g., solubility, stability) for this compound are unavailable?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in buffers (pH 1–13) and solvents (DMSO, water, ethanol) to determine solubility.

- Stability Studies : Use accelerated stability testing (40°C/75% RH) and UPLC to track degradation products.

- Computational Modeling : Predict properties via tools like ACD/Labs or COSMOtherm based on structural analogs .

Q. How can researchers resolve contradictions in reported biological activities of carboximidamide derivatives?

- Methodological Answer :

- Dose-Response Studies : Conduct assays across multiple concentrations to establish EC/IC values.

- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity toward purported biological targets (e.g., enzymes, receptors).

- Meta-Analysis : Compare data across studies, adjusting for variables like cell lines, assay protocols, and compound purity .

Q. What strategies are effective for studying the electronic properties of N'-Hydroxy-5-methylisoxazole-3-carboximidamide?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization and HOMO-LUMO analysis using Gaussian or ORCA software.

- UV-Vis Spectroscopy : Measure absorbance in polar vs. non-polar solvents to assess solvatochromic effects.

- Cyclic Voltammetry : Determine redox potentials to evaluate electron-donating/withdrawing effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.